molecular formula C7H5Cl2FO B13161685 1-Chloro-4-(chloromethoxy)-2-fluorobenzene

1-Chloro-4-(chloromethoxy)-2-fluorobenzene

Cat. No.: B13161685
M. Wt: 195.01 g/mol
InChI Key: XMOULXCKUIRINP-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethoxy)-2-fluorobenzene (C₇H₅Cl₂FO) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a chloromethoxy group (-OCH₂Cl). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which activate the ring for electrophilic substitutions while the chloromethoxy group provides a site for nucleophilic displacement or further functionalization .

Properties

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

IUPAC Name

1-chloro-4-(chloromethoxy)-2-fluorobenzene

InChI

InChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2

InChI Key

XMOULXCKUIRINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-4-(chloromethoxy)-2-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2-fluoro-4-nitrobenzene with chloromethyl methyl ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

1-Chloro-4-(chloromethoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-4-(chloromethoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is studied for its potential biological activity.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(chloromethoxy)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the chloromethoxy group can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Structural and Electronic Features

1-Chloro-4-(chloromethoxy)-2-fluorobenzene
  • Molecular formula : C₇H₅Cl₂FO
  • Key substituents : Cl (C1), F (C2), -OCH₂Cl (C4).
  • Electronic effects : The fluorine atom at C2 exerts a strong electron-withdrawing inductive (-I) effect, directing electrophilic attacks to the para position. The chloromethoxy group at C4 combines the electron-donating resonance (+R) of the oxygen with the -I effect of Cl, creating a polarizable site for reactions.
1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)
  • Molecular formula : C₇H₄ClF₃
  • Key substituents : Cl (C1), F (C2), -CF₂H (C4).
  • Comparison : The difluoromethyl group (-CF₂H) is less polar than -OCH₂Cl but highly lipophilic (XLogP3 = 3.3). This increases membrane permeability but reduces solubility in polar solvents. The absence of an oxygen atom limits resonance effects, making it less reactive in nucleophilic substitutions compared to the chloromethoxy analog .
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
  • Molecular formula : C₇H₄ClF₃O
  • Key substituents : Cl (C1), F (C2), -OCF₂H (C4).
  • Comparison : The difluoromethoxy group (-OCF₂H) is more electron-withdrawing than -OCH₂Cl due to the electronegativity of fluorine. This enhances stability against hydrolysis but reduces nucleophilic reactivity. The compound’s higher molecular weight (196.56 vs. 195.02 for the chloromethoxy analog) may influence crystallization behavior .
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS 1314985-41-5)
  • Molecular formula : C₁₀H₁₀ClFO
  • Key substituents : Cl (C2), F (C4), -OCH₂C₃H₅ (C1).
  • Comparison: The cyclopropylmethoxy group introduces steric hindrance and a non-planar structure, reducing ring activation for electrophilic substitution. The cyclopropane ring’s strain may increase susceptibility to ring-opening reactions under acidic conditions .

Physicochemical Properties

Property 1-Chloro-4-(chloromethoxy)-2-fluorobenzene 1-Chloro-4-(difluoromethyl)-2-fluorobenzene 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
Molecular weight 195.02 180.55 196.56
XLogP3 ~2.8 (estimated) 3.3 ~3.1 (estimated)
Hydrogen bond acceptors 2 (O, F) 3 (F) 3 (O, F)
Rotatable bonds 2 (OCH₂Cl) 1 (CF₂H) 1 (OCF₂H)

Key observations :

  • The chloromethoxy derivative has higher polarity due to the oxygen atom, enhancing solubility in polar aprotic solvents like DMF or DMSO.
  • Difluoromethyl and difluoromethoxy analogs exhibit greater lipophilicity, favoring applications in hydrophobic environments .

Biological Activity

1-Chloro-4-(chloromethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article synthesizes existing research findings regarding its biological activity, toxicity, and potential applications.

Chemical Structure and Properties

1-Chloro-4-(chloromethoxy)-2-fluorobenzene, also known as OCBC (OCBC stands for 1-Chloro-2-(chloromethyl)benzene), is characterized by the presence of multiple halogen atoms, which significantly influence its chemical reactivity and biological interactions. The structure can be represented as follows:

  • Molecular Formula : C7H6Cl2F
  • Molecular Weight : 195.03 g/mol

Biological Activity

The biological activity of 1-Chloro-4-(chloromethoxy)-2-fluorobenzene has been investigated in various studies, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

Toxicity Studies

Toxicity assessments have highlighted the compound's harmful effects on biological systems. Inhalation studies conducted on rats indicated that exposure to OCBC vapor resulted in significant clinical signs of toxicity, including respiratory distress and neurological effects. The LC50 (lethal concentration for 50% of the test population) was found to be over 1.14 mg/L, indicating moderate acute toxicity through inhalation routes .

Table 1: Toxicity Overview of OCBC

Study TypeTest SubjectExposure DurationObserved EffectsLC50/LD50 Values
Inhalation ToxicityRats4 weeksRespiratory distress> 1.14 mg/L
Dermal ToxicityRats24 hoursSkin irritation> 2000 mg/kg bw
Oral ToxicityRatsN/AGastrointestinal irritation350 - 951 mg/kg bw

Mutagenicity

Research has shown that OCBC exhibits mutagenic properties. A study indicated that it produced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells in vitro, suggesting a potential risk for genetic damage . The compound's structure allows it to interact with DNA, leading to mutations that could contribute to carcinogenic processes.

Pharmacokinetics

The pharmacokinetic profile of OCBC reveals significant absorption following dermal and oral exposure. In one study, approximately 73%-78% of the administered radioactive substance was absorbed in rats following oral administration . Metabolism studies indicate that the primary metabolic pathway involves reduction processes leading to various metabolites, including chlorinated anilines.

Case Studies

Several case studies have documented the effects of OCBC exposure in occupational settings. For instance, an incident involving eight workers exposed to OCBC primarily through inhalation showed no detectable levels of the compound in urine; however, several metabolites were identified, suggesting significant metabolic processing . This highlights the importance of monitoring occupational exposures to halogenated compounds.

Potential Applications

Despite its toxicity, there is ongoing research into the potential applications of OCBC derivatives in medicinal chemistry. Compounds with similar structures have been explored for their antimicrobial properties and as precursors for developing new pharmaceuticals targeting specific diseases.

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